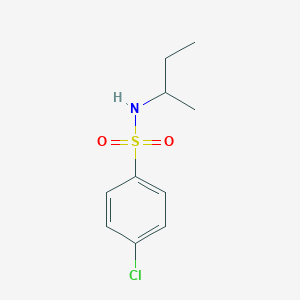
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide, also known as BBS, is a sulfonamide derivative that has been widely used in scientific research. BBS is a white crystalline powder that is soluble in organic solvents such as chloroform and ethanol. It has been shown to have various biological activities, making it a valuable tool in many fields of research.
Mecanismo De Acción
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide works by binding to the active site of carbonic anhydrase enzymes, preventing the conversion of carbon dioxide and water into bicarbonate and protons. This inhibition of carbonic anhydrase activity can have various physiological and biochemical effects, depending on the specific enzyme being inhibited.
Efectos Bioquímicos Y Fisiológicos
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of fluid secretion and the reduction of intraocular pressure. N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells. Additionally, N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide has been used in the treatment of glaucoma, a condition characterized by increased intraocular pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide has several advantages as a laboratory tool. It is relatively easy to synthesize, and its inhibitory effects on carbonic anhydrase enzymes make it a valuable tool in studying these enzymes' physiological and biochemical effects. However, N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide also has limitations. Its inhibitory effects on carbonic anhydrase enzymes are not specific, meaning that it can inhibit multiple carbonic anhydrase enzymes, making it difficult to isolate the effects of a specific enzyme.
Direcciones Futuras
There are several future directions for the use of N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide in scientific research. One potential direction is the development of more specific inhibitors of carbonic anhydrase enzymes. Another potential direction is the use of N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide in the treatment of other diseases, such as hypertension and epilepsy. Additionally, N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide could be used in the development of new anti-cancer drugs that target carbonic anhydrase enzymes. Overall, N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide has the potential to be a valuable tool in many areas of scientific research and medicine.
Métodos De Síntesis
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide can be synthesized using a two-step reaction process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-butanol in the presence of a base such as pyridine. The resulting intermediate is then treated with ammonia to yield N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide. The synthesis of N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide has been used in a variety of scientific research applications due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in many physiological processes, including acid-base balance and fluid secretion. N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide has been shown to inhibit carbonic anhydrase II and IV, making it a valuable tool in studying the physiological and biochemical effects of these enzymes.
Propiedades
Número CAS |
59724-38-8 |
|---|---|
Nombre del producto |
N-(Butan-2-yl)-4-chlorobenzene-1-sulfonamide |
Fórmula molecular |
C10H14ClNO2S |
Peso molecular |
247.74 g/mol |
Nombre IUPAC |
N-butan-2-yl-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO2S/c1-3-8(2)12-15(13,14)10-6-4-9(11)5-7-10/h4-8,12H,3H2,1-2H3 |
Clave InChI |
MQKHLMFKDTUBSK-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)Cl |
SMILES canónico |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Otros números CAS |
59724-38-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



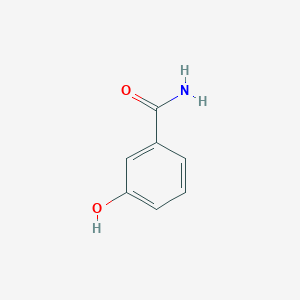
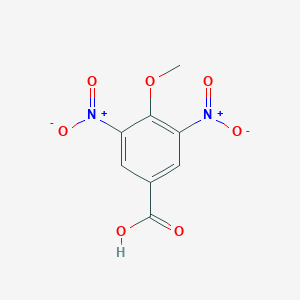
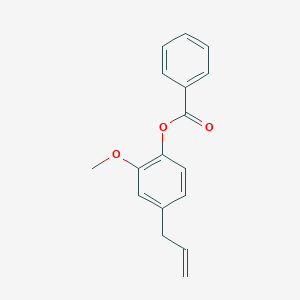
![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)
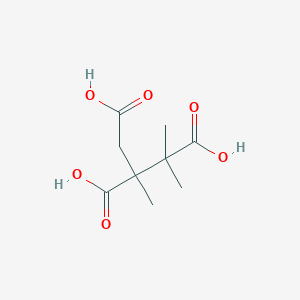
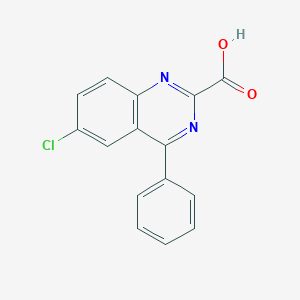
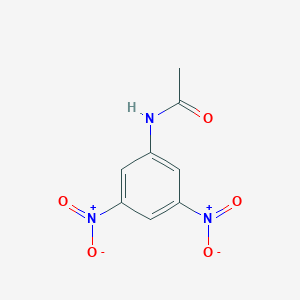
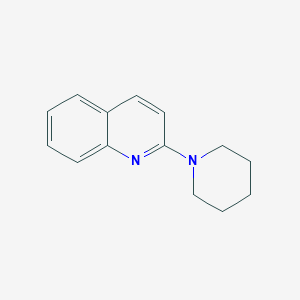
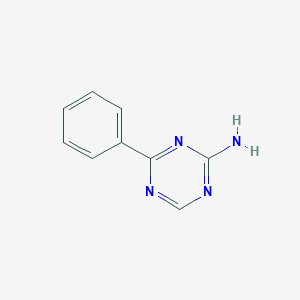
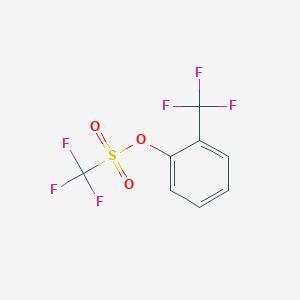
![2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B181226.png)
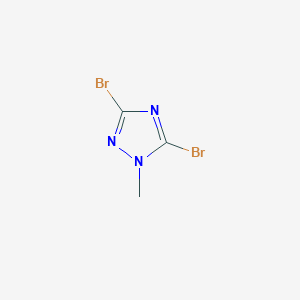
![N-[(4-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B181232.png)
![1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-](/img/structure/B181235.png)